molecular formula C6H9F6O3P B015550 Bis-trifluoromethyl Ethylphosphonate CAS No. 650-16-8

Bis-trifluoromethyl Ethylphosphonate

Cat. No.: B015550
CAS No.: 650-16-8
M. Wt: 274.1 g/mol
InChI Key: LIKKZVFVRKNSHY-UHFFFAOYSA-N
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Description

Bis-trifluoromethyl Ethylphosphonate is an organophosphorus compound known for its unique chemical properties and versatility in various chemical reactions. It is widely used as a precursor for the synthesis of H-phosphonates, which are valuable intermediates in organic synthesis .

Safety and Hazards

Bis-trifluoromethyl Ethylphosphonate should be handled with care. Avoid dust formation, contact with eyes, skin, or clothing, and avoid breathing in dust, vapor, mist, or gas . In case of contact, wash with plenty of water and seek medical attention if necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-trifluoromethyl Ethylphosphonate can be synthesized via a microwave-assisted method that involves the alcoholysis of bis(2,2,2-trifluoroethyl) phosphonate. This method is advantageous due to its short reaction times and the requirement for only stoichiometric amounts of alcohol . The reaction is typically carried out under non-inert and additive-free conditions, making it an attractive option for synthetic applications .

Industrial Production Methods

Industrial production of this compound often involves the direct transesterification of dimethyl methylphosphonate with 2,2,2-trifluoroethanol using microwave and flow reactors . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis-trifluoromethyl Ethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, bases, and oxidizing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include cyclic H-phosphonates, hetero-substituted dialkyl H-phosphonates, and various phosphonate esters .

Mechanism of Action

Properties

IUPAC Name

2-[ethyl(2,2,2-trifluoroethoxy)phosphoryl]oxy-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F6O3P/c1-2-16(13,14-3-5(7,8)9)15-4-6(10,11)12/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKKZVFVRKNSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F6O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404413
Record name Bis-trifluoromethyl Ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650-16-8
Record name Bis-trifluoromethyl Ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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